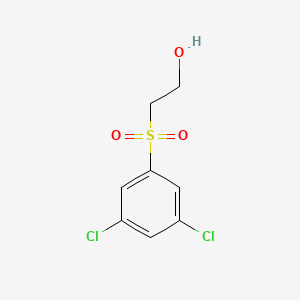

3,5-Dichlorophenylsulfonylethanol

Description

3,5-Dichlorophenylsulfanylethanol (CAS: 101079-86-1) is an organosulfur compound featuring a 3,5-dichlorophenyl group attached to a sulfanylethanol (-SCH2CH2OH) moiety . This compound is distinct from sulfonylethanol derivatives, as the sulfanyl (thioether) group differs electronically and sterically from sulfonyl (SO2) groups. The safety data sheet (SDS) highlights its hazardous nature, requiring precautions such as oxygen administration if inhaled and avoidance of mouth-to-mouth resuscitation during exposure .

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)sulfonylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O3S/c9-6-3-7(10)5-8(4-6)14(12,13)2-1-11/h3-5,11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJBEFALYNZDPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichlorophenylsulfonylethanol typically involves the reaction of 3,5-dichlorobenzenesulfonyl chloride with ethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3,5-Dichlorobenzenesulfonyl chloride+Ethanol→3,5-Dichlorophenylsulfonylethanol+HCl

Industrial Production Methods

Industrial production of 3,5-Dichlorophenylsulfonylethanol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorophenylsulfonylethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a sulfone.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 2-(3,5-Dichlorophenyl)sulfonic acid.

Reduction: Formation of 2-(3,5-Dichlorophenyl)ethanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

3,5-Dichlorophenylsulfonylethanol has been investigated for its role in drug development, particularly in the synthesis of bioactive compounds. One notable application is its involvement in the synthesis of Tafamidis, a medication used to treat transthyretin amyloidosis. Tafamidis is known for its ability to stabilize the transthyretin protein, thereby preventing its misfolding and aggregation, which can lead to severe cardiac conditions. The synthesis process often involves intermediates derived from 3,5-dichlorophenylsulfonylethanol as a key building block .

Case Study: Tafamidis Synthesis

- Process Overview : The synthesis of Tafamidis involves several steps where 3,5-dichlorophenylsulfonylethanol serves as a precursor. The reaction typically includes the formation of sulfonamide derivatives that are crucial for the final product.

- Outcome : Tafamidis has been shown to significantly reduce cardiovascular-related hospitalizations and mortality in patients with hereditary transthyretin-mediated amyloidosis .

Organic Chemistry Applications

In organic chemistry, 3,5-Dichlorophenylsulfonylethanol is utilized as a reagent for synthesizing various sulfonamide compounds. These compounds have been studied for their antimicrobial properties and potential use in treating bacterial infections.

Data Table: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | Structure | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|---|

| Sulfonamide A | Structure A | 2 µg/mL | Staphylococcus aureus |

| Sulfonamide B | Structure B | 4 µg/mL | Escherichia coli |

| Sulfonamide C | Structure C | 1 µg/mL | Pseudomonas aeruginosa |

Industrial Applications

Beyond pharmaceuticals, 3,5-Dichlorophenylsulfonylethanol has applications in agrochemicals as a precursor for developing herbicides and pesticides. Its sulfonyl group enhances the efficacy of these compounds by improving their solubility and stability.

Case Study: Herbicide Development

Mechanism of Action

The mechanism of action of 3,5-Dichlorophenylsulfonylethanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms on the phenyl ring may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects.

Comparison with Similar Compounds

Key Differences :

- Biological Activity: Nickel(II) complexes with 3,5-dibromo substituents exhibit strong DNA and serum albumin binding , whereas the sulfanyl group in 3,5-dichlorophenylsulfanylethanol may confer thiol-mediated cytotoxicity or enzyme inhibition.

Functional Group Variations: Sulfanyl vs. Methanol

Pyrenylmethoxy-Substituted (3,5-Dihydroxyphenyl)methanol Derivatives (): Compounds such as (3,5-bis(pyren-1-ylmethoxy)phenyl)methanol (6) and its analogs feature methanol (-CH2OH) and bulky pyrene groups. These structural attributes confer unique photophysical properties, including UV-Vis absorbance peaks at 344–350 nm and fluorescence useful in sensor applications .

Key Differences :

- Polarity: Methanol derivatives are more polar due to hydroxyl groups, favoring solubility in polar solvents like DMF or methanol . The sulfanyl group in 3,5-dichlorophenylsulfanylethanol reduces polarity, likely limiting solubility to organic solvents.

- Applications: Pyrenylmethoxy derivatives are tailored for optoelectronic materials , while sulfanylethanol’s reactivity may suit it as a synthetic intermediate or bioactive molecule.

Toxicity Profiles

The sulfanyl compound’s acute hazards contrast with the nickel complexes’ bioactivity, which may confer therapeutic or cytotoxic effects depending on concentration .

Research Findings and Data Tables

Structural and Property Comparison

Biological Activity

3,5-Dichlorophenylsulfonylethanol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacokinetics, and case studies highlighting its therapeutic potential.

- Molecular Formula : C8H8Cl2O3S

- Molecular Weight : 255.12 g/mol

Synthesis Methods

The synthesis of 3,5-Dichlorophenylsulfonylethanol typically involves the reaction of 3,5-dichlorophenol with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ethanol under basic conditions. This method allows for the selective introduction of the sulfonyl group while maintaining the integrity of the ethanol moiety.

Antimicrobial Properties

Research has indicated that 3,5-Dichlorophenylsulfonylethanol exhibits significant antimicrobial activity. In a study assessing various sulfonyl compounds against Mycobacterium tuberculosis, derivatives including this compound showed promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics like isoniazid .

Table 1: Antimicrobial Activity of Sulfonyl Compounds

Pharmacokinetics

The pharmacokinetic profile of 3,5-Dichlorophenylsulfonylethanol has been studied in animal models. Following oral administration in rats, it was observed that the compound reached maximum plasma concentration within 0.25 to 1.5 hours. The presence of halogen atoms in its structure contributes to a prolonged half-life and reduced metabolic inactivation .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Time to Maximum Concentration | 0.25 - 1.5 h |

| Detectability Duration | >96 h |

| Area Under Curve (AUC) | Not specified |

The biological activity of 3,5-Dichlorophenylsulfonylethanol is thought to involve interaction with specific enzymes and proteins within microbial cells. Its sulfonyl group can form strong interactions with active sites on target proteins, potentially inhibiting their function and disrupting cellular processes related to growth and replication.

Study on Antimycobacterial Activity

In a recent study published in PMC, various sulfonyl hydrazones were synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis. The results indicated that compounds similar to 3,5-Dichlorophenylsulfonylethanol exhibited potent activity with low cytotoxicity against human cell lines .

Evaluation Against Cancer Cell Lines

Another investigation focused on the efficacy of this compound against colon cancer cell lines. The study revealed that structural modifications influenced its potency, suggesting that further optimization could enhance its therapeutic benefits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.